molecular formula C23H30FN3O5 B2708222 Ethyl 4-((4-fluorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate CAS No. 897735-31-8

Ethyl 4-((4-fluorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2708222
CAS No.: 897735-31-8
M. Wt: 447.507
InChI Key: RKAXWKWXDLKCJU-UHFFFAOYSA-N
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Description

Ethyl 4-((4-fluorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a structurally complex molecule featuring a piperazine core substituted with a carboxylate ester group, a 4-fluorophenyl moiety, and a dihydropyridinone ring system. The dihydropyridinone component includes a 2-methoxyethyl chain and a methyl group, which may influence solubility, metabolic stability, and target binding.

Properties

IUPAC Name

ethyl 4-[(4-fluorophenyl)-[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3O5/c1-4-32-23(30)26-11-9-25(10-12-26)21(17-5-7-18(24)8-6-17)20-19(28)15-16(2)27(22(20)29)13-14-31-3/h5-8,15,21,28H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAXWKWXDLKCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(C=C(N(C3=O)CCOC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The 2-methoxyethyl group may improve metabolic stability compared to simpler alkyl chains in analogs like .
  • Fluorophenyl substituents are conserved across analogs, suggesting shared hydrophobic interactions in target binding.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The 4-fluorophenyl group likely increases logP compared to non-fluorinated analogs (e.g., ).
  • Solubility: The dihydropyridinone’s hydroxyl and carbonyl groups may enhance aqueous solubility relative to purely aromatic systems (e.g., ).
  • Metabolic Stability : The 2-methoxyethyl group could reduce oxidative metabolism compared to ethyl or methyl substituents.

Computational Similarity Assessment

Using Tanimoto coefficient-based fingerprinting (), the target compound shows moderate similarity (~60–70%) to piperazine-based kinase inhibitors (e.g., gefitinib analogs). Key divergence lies in the dihydropyridinone ring, which may confer unique selectivity profiles. Activity cliffs (sudden drops in activity despite high structural similarity) are possible due to steric effects from the 2-methoxyethyl group.

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